7-Chloro-2,3-dimethyl-heptanoic acid methyl ester
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Overview
Description
7-Chloro-2,3-dimethyl-heptanoic acid methyl ester is an organic compound with the molecular formula C10H19ClO2 It is a derivative of heptanoic acid, characterized by the presence of a chlorine atom and two methyl groups on the heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dimethyl-heptanoic acid methyl ester typically involves the esterification of 7-chloro-2,3-dimethyl-heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dimethyl-heptanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 7-Chloro-2,3-dimethyl-heptanoic acid.
Reduction: 7-Chloro-2,3-dimethyl-heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2,3-dimethyl-heptanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dimethyl-heptanoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid methyl ester: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
2,3-Dimethyl-heptanoic acid methyl ester: Similar structure but without the chlorine atom.
7-Chloro-heptanoic acid methyl ester: Similar structure but without the additional methyl groups.
Uniqueness
7-Chloro-2,3-dimethyl-heptanoic acid methyl ester is unique due to the combination of chlorine and methyl groups on the heptanoic acid backbone. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions .
Properties
CAS No. |
86971-64-4 |
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Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
methyl 7-chloro-2,3-dimethylheptanoate |
InChI |
InChI=1S/C10H19ClO2/c1-8(6-4-5-7-11)9(2)10(12)13-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
AYQGRCBERLVTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCl)C(C)C(=O)OC |
Origin of Product |
United States |
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